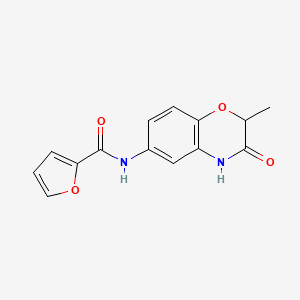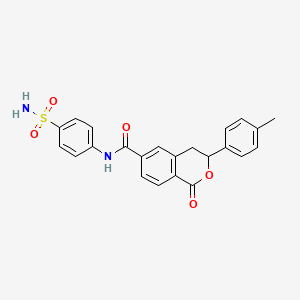![molecular formula C21H23N3O3S B11321766 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11321766.png)
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyridazinone ring, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or block receptor sites. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Shares the pyridazinone core but lacks the sulfonamide group.
2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile: Contains a similar pyridazinone structure with additional functional groups.
Uniqueness
The unique combination of the pyridazinone and sulfonamide groups in 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide provides a distinct pharmacological profile. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N3O3S/c1-14(2)17-6-8-19(9-7-17)24-28(26,27)20-10-4-16(5-11-20)13-18-12-15(3)22-23-21(18)25/h4-12,14,24H,13H2,1-3H3,(H,23,25) |
InChI Key |
FDWQWSXTOYFMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B11321685.png)

![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321700.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11321702.png)
![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11321706.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11321708.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11321710.png)
![4-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11321716.png)
![4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11321723.png)

![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321755.png)

![N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11321758.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide](/img/structure/B11321759.png)
